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molecular formula C12H26O3Si B1660511 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid CAS No. 77744-44-6

6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid

Cat. No. B1660511
M. Wt: 246.42 g/mol
InChI Key: IYFMRXJBXNNNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06156905

Procedure details

A solution of 3.25 g (9.02 mmol) of the bissilylated compound 6-[(tert-butyldimethyl-silyl)oxy]-hexanoic acid silyl ester in 130 ml of methanol and 44 ml of ThF is mixed with a solution of 4.4 g (31.8 mmol, 3.5 equivalents) of K2CO3 in 44 ml of H2O, and it is stirred for 1 hour at room temperature. Then, the volume of reaction solution is reduced to one-fourth in a vacuum. It is diluted with 130 ml of saturated NaCl solution and set at pH 4-5 with 1 M KHSO4 solution. It is extracted with diethyl ether. The combined organic phases are dried on MgSO4, and the solvent is distilled off in a rotary evaporator. 2.01 g (8.17 mmol) of 6-[(tert-butyldimethylsilyl)oxy]-hexanoic acid, corresponding to a yield of 90%, is obtained.
[Compound]
Name
bissilylated compound
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
6-[(tert-butyldimethyl-silyl)oxy]-hexanoic acid silyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
[Compound]
Name
ThF
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SiH3][O:2][C:3](=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][O:9][Si:10]([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11].C([O-])([O-])=O.[K+].[K+].OS([O-])(=O)=O.[K+]>CO.O.[Na+].[Cl-]>[Si:10]([O:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]([OH:17])=[O:2])([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11] |f:1.2.3,4.5,8.9|

Inputs

Step One
Name
bissilylated compound
Quantity
3.25 g
Type
reactant
Smiles
Name
6-[(tert-butyldimethyl-silyl)oxy]-hexanoic acid silyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH3]OC(CCCCCO[Si](C)(C)C(C)(C)C)=O
Name
Quantity
4.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Name
ThF
Quantity
44 mL
Type
solvent
Smiles
Name
Quantity
44 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
130 mL
Type
solvent
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the volume of reaction solution
EXTRACTION
Type
EXTRACTION
Details
It is extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried on MgSO4
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in a rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.17 mmol
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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